N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a combination of thiophene, pyridine, and cyclohexene moieties
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that the compound might interact with its targets through nucleophilic attack, as indicated by the presence of negative charges around certain atoms in similar structures .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways and have diverse downstream effects.
Pharmacokinetics
It is suggested that the oral bioavailability of passively absorbed compounds with similar structures might be poor .
Result of Action
Compounds with similar structures have shown potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities .
Biochemical Analysis
Biochemical Properties
It is known that thiophene moiety is present in a large number of bioactive molecules having diverse biological efficiency
Cellular Effects
Preliminary studies suggest that it may have potential anti-inflammatory and antioxidant activities
Molecular Mechanism
It is known that thiophene moiety is present in a large number of bioactive molecules having diverse biological efficiency
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Cyclohexene Moiety: The intermediate is then reacted with a cyclohexene derivative under conditions that facilitate the formation of the desired cyclohexene ring structure.
Amidation Reaction: Finally, the compound undergoes an amidation reaction where the carboxylic acid group is converted into an amide, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding thiol and cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones, and epoxides.
Reduction: Thiol and cyclohexane derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine are well-known for their biological activities.
Uniqueness
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of thiophene, pyridine, and cyclohexene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not typically observed in simpler compounds .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(14-5-2-1-3-6-14)19-11-13-9-15(12-18-10-13)16-7-4-8-21-16/h1-2,4,7-10,12,14H,3,5-6,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIJREYYAWAIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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